molecular formula C23H20ClN3O3 B250996 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B250996
M. Wt: 421.9 g/mol
InChI Key: ILPLXMBBEYCTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as CMPD-101, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exerts its effects by inhibiting specific signaling pathways involved in disease progression. In cancer cells, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can inhibit the activity of the transcription factor NF-kB, which is involved in the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to activate the protein kinase AMPK, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to increase glucose uptake and fatty acid oxidation, leading to improved energy metabolism.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several advantages for laboratory experiments, including its synthetic accessibility, specificity for specific signaling pathways, and potential therapeutic applications in various diseases. However, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide also has some limitations, including its potential toxicity, lack of selectivity for specific cell types, and potential off-target effects.

Future Directions

Several future directions for 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide research include further studies on its potential therapeutic applications in various diseases, optimization of its chemical structure for improved potency and selectivity, and development of more specific and potent inhibitors of the targeted signaling pathways. Additionally, future studies could focus on the potential use of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide in combination with other therapeutic agents for improved treatment outcomes.

Synthesis Methods

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 4-chlorophenol with 2-methyl-3-(2-nitrophenyl)oxazole, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride to obtain 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C23H20ClN3O3/c1-14-17(21-27-20-19(29-21)8-5-13-25-20)6-4-7-18(14)26-22(28)23(2,3)30-16-11-9-15(24)10-12-16/h4-13H,1-3H3,(H,26,28)

InChI Key

ILPLXMBBEYCTDV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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